Oxitriptyline

Descripción general

Descripción

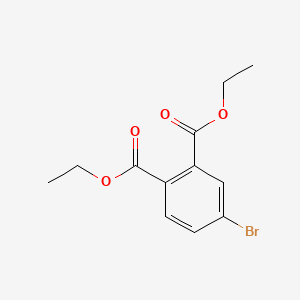

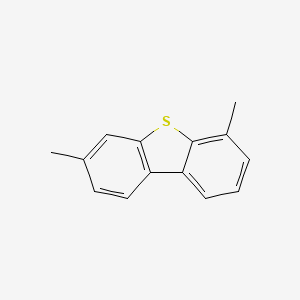

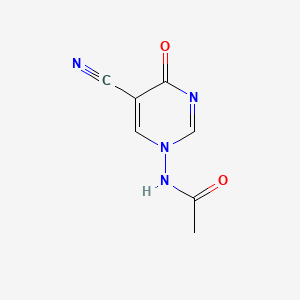

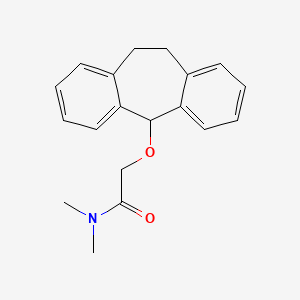

Oxitriptyline is a tricyclic compound known for its anticonvulsant properties. It belongs to the dibenzocycloheptene family and has the chemical formula C19H21NO2 . Despite its promising pharmacological profile, this compound was never marketed .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of oxitriptyline involves the reaction of 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl with dimethylcarbamoyl chloride in the presence of a base such as triethylamine . The reaction typically occurs in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods:

Análisis De Reacciones Químicas

Types of Reactions: Oxitriptyline can undergo various chemical reactions, including:

Oxidation: Oxidation of the tricyclic ring system can lead to the formation of quinone derivatives.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

Substitution: Nucleophilic substitution reactions can occur at the dimethylcarbamoyl moiety.

Common Reagents and Conditions:

Oxidation: Reagents like or in acidic conditions.

Reduction: Reagents such as or .

Substitution: Nucleophiles like or under basic conditions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Hydroxylated derivatives.

Substitution: Various substituted carbamoyl derivatives.

Aplicaciones Científicas De Investigación

Chemistry: As a model compound for studying tricyclic structures and their reactivity.

Biology: Research into its anticonvulsant properties and potential neuroprotective effects.

Medicine: Although not marketed, it has been studied for its potential use in treating epilepsy and other neurological disorders.

Industry: Potential applications in the synthesis of related tricyclic compounds for pharmaceutical research.

Mecanismo De Acción

Oxitriptyline exerts its effects primarily through its interaction with the central nervous system. It is believed to modulate the activity of neurotransmitters by inhibiting the reuptake of norepinephrine and serotonin , thereby increasing their availability in the synaptic cleft. This action helps stabilize neuronal activity and prevent seizures .

Similar Compounds:

Amitriptyline: Another tricyclic compound used as an antidepressant.

Nortriptyline: A metabolite of amitriptyline with similar pharmacological properties.

Imipramine: A tricyclic antidepressant with a similar structure but different therapeutic uses.

Uniqueness: this compound’s primary uniqueness lies in its anticonvulsant properties, which distinguish it from other tricyclic compounds primarily used as antidepressants. Its specific chemical structure also contributes to its distinct pharmacological profile .

Propiedades

Número CAS |

29541-85-3 |

|---|---|

Fórmula molecular |

C19H21NO2 |

Peso molecular |

295.4 g/mol |

Nombre IUPAC |

N,N-dimethyl-2-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyloxy)acetamide |

InChI |

InChI=1S/C19H21NO2/c1-20(2)18(21)13-22-19-16-9-5-3-7-14(16)11-12-15-8-4-6-10-17(15)19/h3-10,19H,11-13H2,1-2H3 |

Clave InChI |

VBEZUCAXMREMFB-UHFFFAOYSA-N |

SMILES |

CN(C)C(=O)COC1C2=CC=CC=C2CCC3=CC=CC=C13 |

SMILES canónico |

CN(C)C(=O)COC1C2=CC=CC=C2CCC3=CC=CC=C13 |

Otros números CAS |

29541-85-3 |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.